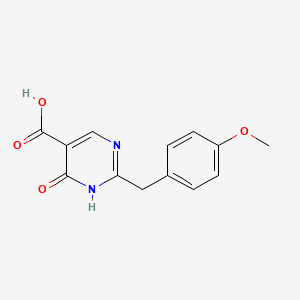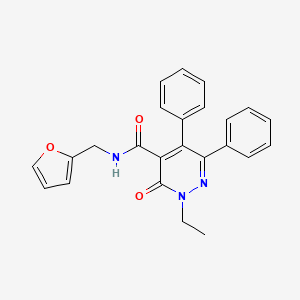
2-(4-methoxybenzyl)-6-oxo-1,6-dihydro-5-pyrimidinecarboxylic acid
Vue d'ensemble
Description
2-(4-methoxybenzyl)-6-oxo-1,6-dihydro-5-pyrimidinecarboxylic acid, also known as MBOC, is a pyrimidine derivative that has been extensively studied for its potential applications in scientific research. MBOC is a versatile compound that can be synthesized using various methods, and its mechanism of action and physiological effects have been investigated in detail.
Mécanisme D'action
The exact mechanism of action of 2-(4-methoxybenzyl)-6-oxo-1,6-dihydro-5-pyrimidinecarboxylic acid is not fully understood. However, it has been suggested that 2-(4-methoxybenzyl)-6-oxo-1,6-dihydro-5-pyrimidinecarboxylic acid may act as a competitive inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme involved in the de novo synthesis of pyrimidine nucleotides. DHODH inhibition can lead to the depletion of intracellular pyrimidine nucleotides, which can result in the inhibition of DNA and RNA synthesis and cell proliferation.
Biochemical and Physiological Effects
2-(4-methoxybenzyl)-6-oxo-1,6-dihydro-5-pyrimidinecarboxylic acid has been shown to exhibit various biochemical and physiological effects. For example, 2-(4-methoxybenzyl)-6-oxo-1,6-dihydro-5-pyrimidinecarboxylic acid has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. 2-(4-methoxybenzyl)-6-oxo-1,6-dihydro-5-pyrimidinecarboxylic acid has also been shown to inhibit the replication of hepatitis C virus (HCV) in vitro. In addition, 2-(4-methoxybenzyl)-6-oxo-1,6-dihydro-5-pyrimidinecarboxylic acid has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-methoxybenzyl)-6-oxo-1,6-dihydro-5-pyrimidinecarboxylic acid has several advantages for lab experiments. First, 2-(4-methoxybenzyl)-6-oxo-1,6-dihydro-5-pyrimidinecarboxylic acid is a relatively inexpensive compound that can be easily synthesized using various methods. Second, 2-(4-methoxybenzyl)-6-oxo-1,6-dihydro-5-pyrimidinecarboxylic acid has been extensively studied, and its mechanism of action and physiological effects have been well characterized. However, 2-(4-methoxybenzyl)-6-oxo-1,6-dihydro-5-pyrimidinecarboxylic acid also has some limitations. For example, 2-(4-methoxybenzyl)-6-oxo-1,6-dihydro-5-pyrimidinecarboxylic acid is not very soluble in water, which can limit its use in some experiments. In addition, 2-(4-methoxybenzyl)-6-oxo-1,6-dihydro-5-pyrimidinecarboxylic acid can exhibit some cytotoxicity at high concentrations, which can affect the interpretation of the results.
Orientations Futures
There are several future directions for the study of 2-(4-methoxybenzyl)-6-oxo-1,6-dihydro-5-pyrimidinecarboxylic acid. First, the development of more efficient synthesis methods for 2-(4-methoxybenzyl)-6-oxo-1,6-dihydro-5-pyrimidinecarboxylic acid could improve its yield and purity. Second, the investigation of the structure-activity relationship of 2-(4-methoxybenzyl)-6-oxo-1,6-dihydro-5-pyrimidinecarboxylic acid and its derivatives could lead to the discovery of more potent and selective inhibitors of DHODH. Third, the investigation of the in vivo pharmacokinetics and pharmacodynamics of 2-(4-methoxybenzyl)-6-oxo-1,6-dihydro-5-pyrimidinecarboxylic acid could provide insights into its potential therapeutic applications. Finally, the investigation of the potential side effects and toxicity of 2-(4-methoxybenzyl)-6-oxo-1,6-dihydro-5-pyrimidinecarboxylic acid could help to ensure its safety for clinical use.
Conclusion
In conclusion, 2-(4-methoxybenzyl)-6-oxo-1,6-dihydro-5-pyrimidinecarboxylic acid is a versatile compound that has been extensively studied for its potential applications in scientific research. 2-(4-methoxybenzyl)-6-oxo-1,6-dihydro-5-pyrimidinecarboxylic acid can be synthesized using various methods, and its mechanism of action and physiological effects have been investigated in detail. 2-(4-methoxybenzyl)-6-oxo-1,6-dihydro-5-pyrimidinecarboxylic acid has several advantages for lab experiments, but also some limitations. There are several future directions for the study of 2-(4-methoxybenzyl)-6-oxo-1,6-dihydro-5-pyrimidinecarboxylic acid, including the development of more efficient synthesis methods, the investigation of the structure-activity relationship, and the investigation of the in vivo pharmacokinetics and pharmacodynamics.
Applications De Recherche Scientifique
2-(4-methoxybenzyl)-6-oxo-1,6-dihydro-5-pyrimidinecarboxylic acid has been widely used in scientific research as a precursor for the synthesis of various pyrimidine derivatives with potential biological activities. For example, 2-(4-methoxybenzyl)-6-oxo-1,6-dihydro-5-pyrimidinecarboxylic acid can be used to synthesize 2,4-diamino-5-(2,3-dichlorophenyl)-6-ethylpyrimidine, which has been shown to exhibit potent antitumor activity. 2-(4-methoxybenzyl)-6-oxo-1,6-dihydro-5-pyrimidinecarboxylic acid can also be used to synthesize 2,4-diamino-5-(3,4,5-trimethoxyphenyl)pyrimidine, which has been shown to have potential as a hypoglycemic agent.
Propriétés
IUPAC Name |
2-[(4-methoxyphenyl)methyl]-6-oxo-1H-pyrimidine-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4/c1-19-9-4-2-8(3-5-9)6-11-14-7-10(13(17)18)12(16)15-11/h2-5,7H,6H2,1H3,(H,17,18)(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWODASUWERRBEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NC=C(C(=O)N2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxybenzyl)-6-oxo-1,6-dihydro-5-pyrimidinecarboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{5-[(2,3-dichlorophenoxy)methyl]-2-furyl}-1-(1,3-dimethyl-1H-pyrazol-5-yl)-2-propen-1-one](/img/structure/B4657305.png)
![[(5-chloro-1-benzofuran-2-yl)thio]acetic acid](/img/structure/B4657309.png)
![2-bromo-4-[(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl benzoate](/img/structure/B4657315.png)
![5-[(3,5-dimethyl-4-isoxazolyl)methyl]-N-(4-fluoro-2-methylphenyl)-2-furamide](/img/structure/B4657330.png)

![N-{3-[(diethylamino)carbonyl]phenyl}-2-ethoxybenzamide](/img/structure/B4657348.png)
![N-(3-methoxyphenyl)-6-[(2-pyridinylthio)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B4657360.png)
![3-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)phenyl]-1-(1-methyl-1H-pyrazol-3-yl)-2-propen-1-one](/img/structure/B4657368.png)
![5-{2-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4657373.png)


![N-(2,6-diethylphenyl)-2-[4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B4657405.png)
![3-(4-chlorobenzyl)-5-{[5-(3-nitrophenyl)-2-furyl]methylene}-2,4-imidazolidinedione](/img/structure/B4657411.png)
![{3-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid](/img/structure/B4657417.png)